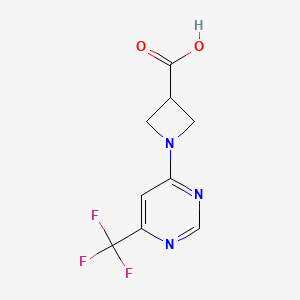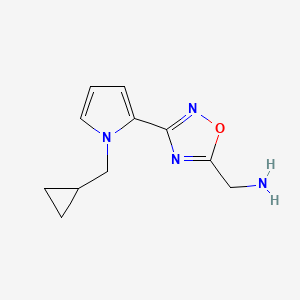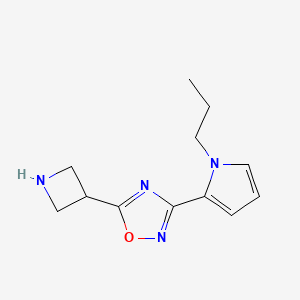
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(Azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that is used in a variety of scientific research applications. It is a nitrogen-containing azetidin-3-yl derivative with a 1-propyl-1H-pyrrol-2-yl substituent and a 1,2,4-oxadiazole ring system. This compound has been studied for its potential use in a variety of areas such as drug design and synthesis, as well as biochemistry and physiology. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research efforts have led to the synthesis and characterization of novel compounds involving 1,2,4-oxadiazole derivatives. These include the study of azetidine, pyrrolidine, and piperidine derivatives for potential applications as selective receptor agonists, showcasing the chemical versatility and functional potential of such structures (Habernickel, 2001).
Antimicrobial and Antitubercular Activity
- A series of compounds with the core structure of azetidinone derivatives have been synthesized, characterized, and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. This research highlights the potential of these compounds in combating microbial infections (Dodiya, Shihory, & Desai, 2012), (Desai & Dodiya, 2014).
Anti-protozoal and Anticancer Agents
- The integration of 1,2,4-oxadiazole and 1,2,3-triazole heterocycles has been investigated, yielding compounds with significant anti-protozoal and anti-cancer activities. These studies provide a basis for further exploration of such compounds in medical applications (Dürüst et al., 2012).
Antitubercular Agents
- Novel pyrrole derivatives synthesized as antitubercular agents demonstrate moderate to good efficacy against Mycobacterium tuberculosis. These findings suggest a potential pathway for developing new treatments for tuberculosis (Joshi et al., 2015).
Antioxidant, Antimicrobial, and Anticancer Activities
- Schiff base indole derivatives containing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties have been synthesized and screened, showing significant biological activities including antimicrobial, antioxidant, antituberculosis, and anticancer properties (Verma, Saundane, & Meti, 2019).
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-3-(1-propylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-5-16-6-3-4-10(16)11-14-12(17-15-11)9-7-13-8-9/h3-4,6,9,13H,2,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOPCXGKJNBJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C2=NOC(=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Propyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475688.png)
![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)
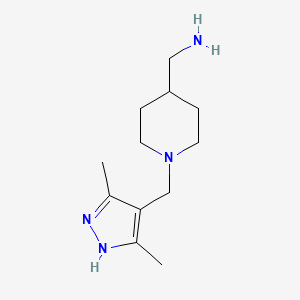
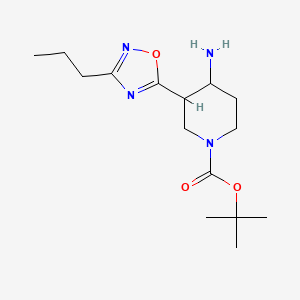
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)
![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)
![(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475698.png)
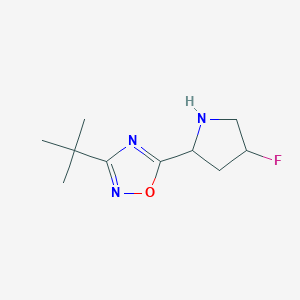

![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)
